molecular formula C22H22N4O5S B421437 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B421437
M. Wt: 454.5g/mol
InChI Key: AFIFPZBHHQTRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of imidazole, benzoylamino, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the benzoylamino group and the benzothiophene ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The imidazole ring can be hydrogenated under specific conditions.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Reaction conditions vary, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzoylamino moiety.

Scientific Research Applications

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the benzoylamino group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Shares the imidazole ring and nitro group but lacks the benzoylamino and benzothiophene moieties.

    Benzothiophene derivatives: Similar core structure but different functional groups.

    Benzoylamino compounds: Contain the benzoylamino group but different core structures.

Uniqueness

The uniqueness of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22N4O5S/c1-14-23-13-18(26(29)30)25(14)11-12-31-22(28)19-16-9-5-6-10-17(16)32-21(19)24-20(27)15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,24,27)

InChI Key

AFIFPZBHHQTRGA-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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